4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide
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Overview
Description
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a cyanoethoxy group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide typically involves the bromination of benzamide followed by the introduction of the cyanoethoxy group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The cyanoethoxy group can be introduced through a nucleophilic substitution reaction using 2-cyanoethanol and a suitable base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is utilized in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylbenzamide
- 4-Bromo-N-isobutylbenzamide
- 4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline
Uniqueness
4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide is unique due to the presence of the cyanoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research.
Properties
CAS No. |
84527-53-7 |
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Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-bromo-N-(2-cyanoethoxymethyl)benzamide |
InChI |
InChI=1S/C11H11BrN2O2/c12-10-4-2-9(3-5-10)11(15)14-8-16-7-1-6-13/h2-5H,1,7-8H2,(H,14,15) |
InChI Key |
NZLGSYANWDPUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCOCCC#N)Br |
Origin of Product |
United States |
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